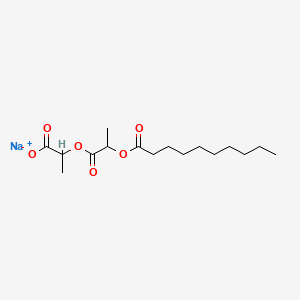
Sodium capryl lactylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium Caproyl/Lauroyl Lactylate is a sodium salt of the capryl ester of lactyl lactate . It is a natural, multifunctional active ingredient with antimicrobial properties . It is highly effective against microorganisms causing skin disorders like dandruff and athlete’s foot . It is used in cosmetics and skincare products as a surfactant, emulsifier, and moisturizer .
Synthesis Analysis
Sodium Caproyl/Lauroyl Lactylate can be synthesized by the esterification reaction between polyglycerin-10 and caprylic acid . Another method involves the reaction product of isostearic acid with lactic acid in the presence of sodium hydroxide .Molecular Structure Analysis
The molecular structure of Sodium Caproyl/Lauroyl Lactylate is a sodium salt of the reaction of lauric acid and lactic acid . The molecular formula is C18H31NaO6 . The membrane-disruptive properties of lactylates have been scarcely investigated from a biophysical perspective .Chemical Reactions Analysis
Sodium Caproyl/Lauroyl Lactylate is a surfactant molecule that is an esterified adduct of fatty acid and lactic acid . It has industrially attractive properties, such as high antimicrobial potency and hydrophilicity .Physical And Chemical Properties Analysis
Sodium Caproyl/Lauroyl Lactylate is used to improve the texture and feel of cosmetic and skincare products. It also has the added benefit of helping to moisturize the skin . It is a surfactant, which means it lowers the surface tension between two substances, such as two liquids or a liquid and a solid .Aplicaciones Científicas De Investigación
Sodium caprylate has been used to stabilize pharmaceutical-grade human serum albumin (HSA) by protecting it from thermal degradation. This stabilizing effect was observed through differential scanning calorimetry and dynamic light scattering, indicating that sodium caprylate may help in reducing protein aggregation and enhancing protein stability (Faroongsarng & Kongprasertkit, 2014).
Sodium N-(8-[2-hydroxybenzoyl] amino) caprylate (SNAC), a derivative of sodium caprylate, has been investigated for facilitating the gastrointestinal absorption of heparin, showing efficacy in preventing deep venous thrombosis in a rat model (Gonze et al., 1998).
Propylene glycol caprylate, related to sodium caprylate, has been shown to be an effective absorption enhancer for improving the intestinal absorption of insulin in rats. This suggests a potential application in enhancing the bioavailability of certain drugs (Ukai et al., 2019).
Sodium caprylate has been evaluated for its effects on Candida albicans, including its influence on the ultrastructure and biochemical changes in the fungal cells. This indicates its potential as an antifungal agent (Adams et al., 1963; Payne & Bannister, 1963).
The compound has also been studied for its impact on platelet reactivity and other hematological parameters, showing a transient inhibition of platelet reactivity in rabbits (Tangen et al., 1975).
Research on sodium caprylate's role in the chemical decontamination of Campylobacter jejuni on chicken skin and meat highlights its potential in food safety applications (Riedel et al., 2009).
Mecanismo De Acción
Lactylates contain hydrophilic polar groups, which interact with water, and non-polar lipophilic groups, which interact with fats and oils. These interactions provide stability to an oil/water system resulting in the formation of an emulsion . Lactylation, being regulated by lactate, has recently been confirmed as a novel contributor to the epigenetic landscape .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
sodium;2-(2-decanoyloxypropanoyloxy)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28O6.Na/c1-4-5-6-7-8-9-10-11-14(17)21-13(3)16(20)22-12(2)15(18)19;/h12-13H,4-11H2,1-3H3,(H,18,19);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQSERIFTYSYLE-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NaO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium capryl lactylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

